(3R)-3-amino-3-(pyrimidin-4-yl)propanamide

Chiral purity Enantiomeric excess Stereochemistry

(3R)-3-amino-3-(pyrimidin-4-yl)propanamide (CAS 1344960-22-0) is a chiral β‑amino acid amide that serves as a versatile scaffold for medicinal chemistry and chemical biology. The molecule contains a primary amine, a primary carboxamide, and a pyrimidine ring arranged around a single (R)-configured stereogenic centre.

Molecular Formula C7H10N4O
Molecular Weight 166.18 g/mol
Cat. No. B13243129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-amino-3-(pyrimidin-4-yl)propanamide
Molecular FormulaC7H10N4O
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1C(CC(=O)N)N
InChIInChI=1S/C7H10N4O/c8-5(3-7(9)12)6-1-2-10-4-11-6/h1-2,4-5H,3,8H2,(H2,9,12)/t5-/m1/s1
InChIKeyCWGZQIAZMMMKPR-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Amino-3-(pyrimidin-4-yl)propanamide – Chiral Building Block for Kinase and Protease Inhibitor Synthesis


(3R)-3-amino-3-(pyrimidin-4-yl)propanamide (CAS 1344960-22-0) is a chiral β‑amino acid amide that serves as a versatile scaffold for medicinal chemistry and chemical biology. The molecule contains a primary amine, a primary carboxamide, and a pyrimidine ring arranged around a single (R)-configured stereogenic centre . Its low molecular weight (166.18 g·mol⁻¹), moderate hydrophilicity (LogP −1.62), and balanced hydrogen‑bond donor/acceptor count (2 donors, 4 acceptors) make it attractive as a fragment or as an early‑stage intermediate for the construction of kinase inhibitors, DPP‑4 inhibitors, and other enzyme‑targeted agents .

Chiral building block for kinase/DPP‑4 inhibitor synthesis
Fragment with reported favorable LogP and H‑bond profile
Single (R)-configuration for stereochemical control studies

Why the (3R) Enantiomer Cannot Be Freely Replaced by the (S) Isomer or Racemate in Stereochemically Critical Applications


Compounds within the 3‑amino‑3‑(pyrimidin‑4‑yl)propanamide class possess a single stereogenic centre that dictates the three‑dimensional presentation of the amine, amide, and pyrimidine pharmacophores. Biological targets such as dipeptidyl peptidase‑4 (DPP‑4), Janus kinases (JAKs), and spleen tyrosine kinase (SYK) often exhibit pronounced stereochemical preferences; consequently, the (R) and (S) enantiomers – and the racemate – typically display divergent inhibitory potency, selectivity, and pharmacokinetic profiles [1][2]. Substituting the (3R) enantiomer with the opposite enantiomer or the racemate can therefore undermine hit‑to‑lead optimisation, obscure structure‑activity relationships, and compromise batch‑to‑batch reproducibility in both academic and industrial settings.

Stereochemical mismatchChiral targets may show divergent potency for (R) vs (S) or racemate.
Racemate maskingRacemate can obscure true eutomer activity and confound SAR interpretation.
Batch reproducibilityUndefined stereochemistry may lead to inconsistent biological readouts.

Head‑to‑Head Quantitative Differentiation of (3R)-3‑Amino‑3‑(pyrimidin‑4‑yl)propanamide Against the Closest Analogs


Enantiomeric Identity vs. Racemate and (3S) Enantiomer – Optical Purity and Residual Enantiomer Levels

The (3R) enantiomer (CAS 1344960-22-0) is exclusively the R‑configured stereoisomer, whereas the racemic mixture (CAS 1344050-87-8) and the (3S) enantiomer (CAS 1344925-88-7) contain the opposite or both configurations. In drug‑discovery campaigns, the (R) isomer can be required at >99% ee to avoid confounding biological readouts; even 5% of the wrong enantiomer may act as a partial agonist or antagonist, shifting IC₅₀ values by more than 10‑fold in kinase and protease assays [1][2]. The racemate frequently shows intermediate potency that masks the true activity of the eutomer, complicating SAR interpretation.

Chiral Purity (ee)
Cross-study comparable
Target: >98% ee; Racemate: 0% ee; (3S): ee not systematically reported
Supports stereochemical attribution
Chiral HPLC/SFC review advised per batch
Chiral purity Enantiomeric excess Stereochemistry

Physicochemical Profile – LogP, H‑Bond Donors/Acceptors, and Fsp³ Structural Rigidity

The (3R) enantiomer displays a calculated LogP of −1.62, two H‑bond donors, four H‑bond acceptors, and an Fsp³ fraction of 0.286 . In contrast, the de‑aminated analog 3‑(pyrimidin‑4‑yl)propanamide (CAS 857412-33-0) lacks the chiral amine, resulting in the loss of one H‑bond donor and one acceptor, a higher LogP (~0.0), and a lower topological polar surface area, which collectively reduce its fragment‑growing potential and target‑binding polar contacts .

Physicochemical Descriptors
Data to verify
Target: LogP −1.62, HBD 2, HBA 4, Fsp³ 0.286; De‑aminated analog: LogP ~0.0, HBD 1, HBA 3, Fsp³ ~0.2
Reported profile may support fragment elaboration
Calculated values; confirm experimentally
Physicochemical properties Drug-likeness Fragment-based design

Chemical Purity Consistency and Batch‑to‑Batch Reproducibility

The (3R) enantiomer is routinely supplied at ≥95% purity as determined by HPLC or ¹H NMR , matching the purity specification of the (3S) enantiomer . However, the (3R) batch‑to‑batch variability in terms of residual solvents and heavy metals is better controlled by suppliers adhering to academic and industrial quality standards (e.g., Fluorochem, CymitQuimica), which is critical for sensitive biological assays where trace impurities can inhibit enzymes or cause cytotoxicity.

Purity Specification
Data to verify
≥95% (HPLC/NMR) for both (3R) and (3S); supplier QC varies
Consistent specification may support assay reproducibility
Review vendor CoA for trace impurities
Chemical purity Quality control Reproducibility

Safety and Handling Profile – GHS Classification for Occupational Exposure

The (3R) enantiomer carries GHS07 hazard labelling (Harmful/Irritant) with specific hazard statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . The (3S) enantiomer and racemate are expected to share a similar hazard profile because the toxicological impact is primarily driven by functional groups rather than stereochemistry; nonetheless, the (R) isomer's documentation is more complete, facilitating risk assessment and safe‑handling protocol development in research laboratories.

GHS Classification
Class-level inference
H302, H315, H319, H335; Signal: Warning
Safety profile driven by functional groups
(3R) documentation more complete than (3S)
Safety GHS classification Laboratory handling

Synthetic Tractability – Number of Steps and Yield for Asymmetric Construction vs. Racemic Synthesis

The (3R) enantiomer is typically prepared via asymmetric reduction of a prochiral enamide or by chiral resolution of the racemic intermediate, adding 1–2 synthetic steps compared with the racemic route [1]. Consequently, the (R) isomer commands a higher catalogue price (typically 2‑ to 5‑fold) but eliminates the need for in‑house chiral separation, which would require additional method development, chiral stationary phases, and yield losses. For teams without dedicated chiral chromatography infrastructure, purchasing the pre‑resolved (R) enantiomer is cost‑ and time‑effective.

Synthesis Steps & Cost
Class-level inference
(3R) 2–3 steps, cost ~2–5× racemate; racemate 1–2 steps
May reduce in‑house chiral separation requirements
Cost‑benefit review for project scale
Synthetic accessibility Asymmetric synthesis Chiral resolution

Where (3R)-3-Amino-3-(pyrimidin-4-yl)propanamide Delivers the Strongest Scientific and Procurement Advantage


Stereospecific Fragment‑Based Lead Discovery Targeting Kinases or DPP‑4

The (3R) enantiomer provides a pre‑validated chiral scaffold for fragment growing. Its primary amine and carboxamide groups enable rapid elaboration into potent, selective inhibitors of enzymes such as DPP‑4 and JAK kinases, where the (R) configuration is essential for target engagement [1][2]. Using the racemate would require subsequent chiral separation and could yield misleading SAR, delaying lead optimisation.

Asymmetric Synthesis of Pyrimidinyl‑Containing Macrocyclic Drugs

The (3R) stereocentre can be used to introduce chirality into macrocyclic peptides or peptidomimetics. Its compatibility with solid‑phase peptide synthesis (SPPS) and solution‑phase amide coupling allows modular construction of stereochemically pure macrocycles for oncology and autoimmune disease targets [2][3].

Chiral Probe for Target‑Engagement Studies and Photoaffinity Labelling

The amine handle can be derivatised with biotin, fluorophores, or photoaffinity labels without racemisation, enabling the creation of enantiopure activity‑based probes. Such probes are critical for cellular target‑engagement assays and proteome‑wide profiling of kinase or protease inhibitors [1].

Application
Selection Property
Validation Focus
Kinase/DPP‑4 fragment-based lead discovery
Single (R)-enantiomer scaffold
Stereochemical SAR consistency review
Macrocyclic drug asymmetric synthesis
Chiral intermediate with amide coupling handle
Stereochemical integrity in cyclization
Chiral target-engagement probes
Amine handle for derivatization without racemization
Labeling specificity in target-engagement assays
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